molecular formula C18H16N6O2S B2842749 5-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921833-65-0

5-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2842749
CAS No.: 921833-65-0
M. Wt: 380.43
InChI Key: ZEXDYZGWCBQDIN-UHFFFAOYSA-N
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Description

5-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiadiazole ring fused with a pyrazolopyridine structure

Mechanism of Action

Target of Action

It’s known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have a wide range of biological properties, including antimicrobial, antifungal, and anticancer activities . These compounds are known to interact strongly with biological targets due to their mesoionic character .

Mode of Action

It’s known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature . This allows them to interact with various biological targets and disrupt processes related to DNA replication, inhibiting the replication of both bacterial and cancer cells .

Biochemical Pathways

It’s known that thiadiazole derivatives can disrupt processes related to dna replication . This suggests that they may affect pathways related to cell division and growth, particularly in bacterial and cancer cells.

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, these compounds are known to be able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom , which could potentially impact their bioavailability.

Result of Action

It’s known that thiadiazole derivatives can inhibit the replication of both bacterial and cancer cells . This suggests that they may have antimicrobial and anticancer effects.

Action Environment

It’s known that the biological activity of thiadiazole derivatives can be influenced by the presence of different substituents . This suggests that the compound’s action could potentially be influenced by its chemical environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The resulting thiadiazole intermediate is then subjected to further reactions to introduce the pyrazolopyridine moiety. The final step involves the coupling of the thiadiazole and pyrazolopyridine intermediates under specific conditions, such as the presence of triethylamine in absolute ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is unique due to the combination of the thiadiazole and pyrazolopyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2S/c1-3-23-9-13(16(25)19-18-21-20-11(2)27-18)15-14(10-23)17(26)24(22-15)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXDYZGWCBQDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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